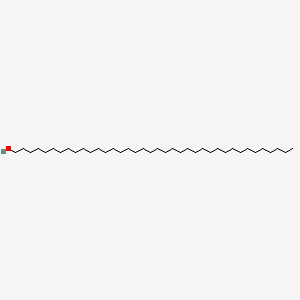

1-Octatriacontanol

Description

1-Octatriacontanol (C₃₈H₇₅O₆) is a long-chain aliphatic alcohol with a 38-carbon backbone. It is classified as a fatty alcohol and is structurally characterized by a hydroxyl (-OH) group attached to a saturated hydrocarbon chain. This compound is typically solid at room temperature due to its high molecular weight (621.0 g/mol) and hydrophobic nature, which limits its solubility in polar solvents. It is primarily used in research settings, particularly in studies exploring its bioactivity in nanoemulsions for acaricidal applications .

Properties

CAS No. |

141885-88-3 |

|---|---|

Molecular Formula |

C38H78O |

Molecular Weight |

551.0 g/mol |

IUPAC Name |

octatriacontan-1-ol |

InChI |

InChI=1S/C38H78O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39/h39H,2-38H2,1H3 |

InChI Key |

ZWWTXCMUMXNPPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octatriacontanol can be synthesized through several methods, including the reduction of fatty acids or their derivatives. One common method involves the hydrogenation of octatriacontanoic acid using a suitable catalyst under high pressure and temperature conditions. Another approach is the reduction of octatriacontanal using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In industrial settings, 1-Octatriacontanol is often produced through the catalytic hydrogenation of natural waxes or fatty acids. This process involves the use of metal catalysts such as nickel or palladium and requires precise control of temperature and pressure to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Octatriacontanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form octatriacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form octatriacontane using strong reducing agents.

Substitution: It can participate in substitution reactions to form esters, ethers, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Octatriacontanoic acid.

Reduction: Octatriacontane.

Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

1-Octatriacontanol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.

Biology: Investigated for its role in plant physiology and its potential as a growth stimulant.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and hydrophobic properties.

Mechanism of Action

The mechanism of action of 1-Octatriacontanol involves its interaction with cellular membranes and enzymes. It is believed to modulate membrane fluidity and permeability, thereby affecting various cellular processes. In plants, it is thought to enhance growth by influencing the activity of enzymes involved in photosynthesis and respiration.

Comparison with Similar Compounds

Research Findings and Data Trends

- Acaricidal Activity: A 2022 study found that 1-Octatriacontanol pentafluoropropionate, when formulated into nanoemulsions with essential oils, achieved 4.20% area concentration in acaricidal assays, suggesting synergistic effects with terpenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.